molecular formula C8H21NO2Si B13860387 O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine

O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine

Cat. No.: B13860387
M. Wt: 191.34 g/mol
InChI Key: MDOWENZBDMUQRY-UHFFFAOYSA-N
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Description

O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine is an organic compound used as an intermediate in various chemical syntheses. It is known for its stability and reactivity, making it a valuable reagent in organic chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine typically involves the reaction of tert-butyldimethylsilyl chloride with 2-(hydroxyethyl)hydroxylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides or acyl chlorides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce primary amines .

Mechanism of Action

The mechanism by which O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways depend on the specific application and reaction conditions. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine is unique due to its combination of stability and reactivity, allowing it to be used in a wide range of chemical and biological applications. Its ability to act as both a nucleophile and electrophile makes it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C8H21NO2Si

Molecular Weight

191.34 g/mol

IUPAC Name

O-[2-[tert-butyl(dimethyl)silyl]oxyethyl]hydroxylamine

InChI

InChI=1S/C8H21NO2Si/c1-8(2,3)12(4,5)11-7-6-10-9/h6-7,9H2,1-5H3

InChI Key

MDOWENZBDMUQRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCON

Origin of Product

United States

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